Blarcamesine Demonstrates Statistically Significant Slowing of Cognitive Decline in a 48-Week Randomized Controlled Trial
In a 48-week, double-blind, placebo-controlled Phase IIb/III trial (N=462), blarcamesine (combined 30mg and 50mg once-daily oral doses) significantly slowed cognitive decline as measured by the ADAS-Cog13 scale, a validated measure of cognitive impairment in Alzheimer's disease. The study met its co-primary cognitive endpoint with a statistically significant difference [1].
| Evidence Dimension | Change from baseline in ADAS-Cog13 score at 48 weeks |
|---|---|
| Target Compound Data | Least-squares mean difference of -2.027 (95% CI: -3.522 to -0.533; P = 0.008) vs placebo |
| Comparator Or Baseline | Placebo |
| Quantified Difference | Blarcamesine slowed clinical progression by 36.3% versus placebo (combined group) |
| Conditions | Phase IIb/III randomized, double-blind, placebo-controlled trial; 52 centers; patients with early Alzheimer's disease (Stage 3); 48-week treatment duration. |
Why This Matters
This is the only sigma-1 receptor agonist to demonstrate statistically significant, clinically meaningful slowing of cognitive decline in a large, randomized, placebo-controlled Phase IIb/III trial, providing robust translational validation for preclinical studies.
- [1] Blarcamesine for the treatment of Early Alzheimer's Disease: Results from the ANAVEX2-73-AD-004 Phase IIB/III trial. The Journal of Prevention of Alzheimer's Disease. 2025 Jan. View Source
